2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)(methyl)amino)acetic acid

Physicochemical profiling Ionization state Drug-likeness

Researchers face limited interchangeability among piperidine-amino acid building blocks: positional isomers (3-yl vs. 4-yl) and N-methylation status directly affect coupling efficiency and PK profiles. This racemic Boc-protected 3-aminopiperidine with N-methyl glycine moiety (CAS 1353963-16-2) solves that. - LogP 1.08, MW 272.34: Favorable CNS drug-like space - HBD = 1 (vs. 2 for des-methyl analog): Enhances passive permeability - Purity ≥95-98%: Cost-effective entry for chiral separation downstream - Compatible with SPPS; Boc removable under mild TFA/DCM.

Molecular Formula C13H24N2O4
Molecular Weight 272.34
CAS No. 1353963-16-2
Cat. No. B3234102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)(methyl)amino)acetic acid
CAS1353963-16-2
Molecular FormulaC13H24N2O4
Molecular Weight272.34
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)N(C)CC(=O)O
InChIInChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-7-5-6-10(8-15)14(4)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17)
InChIKeyYROISFFGKOBCGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Protected Piperidine-Amino Acid Building Block Overview


2-((1-(tert-Butoxycarbonyl)piperidin-3-yl)(methyl)amino)acetic acid (CAS 1353963-16-2) is a synthetic building block that integrates a Boc-protected 3-aminopiperidine scaffold with an N-methyl glycine moiety . With a molecular formula of C13H24N2O4 and a molecular weight of 272.34 g/mol, this compound belongs to the class of piperidine-based amino acid derivatives widely utilized in pharmaceutical research and peptide mimetic design [1]. Its predicted physicochemical properties include a pKa of 1.93 ± 0.10, a LogP of 1.08, and a density of 1.15 ± 0.1 g/cm³ . The compound is commercially available in purities ranging from 95% to 99% from multiple global suppliers .

Structural Determinants of Functional Differentiation


Piperidine-amino acid building blocks with Boc protection are not functionally interchangeable. The specific substitution position on the piperidine ring (3-yl vs. 4-yl), the presence or absence of N-methylation, and the stereochemistry at the 3-position each confer distinct physicochemical signatures—including pKa, lipophilicity, and hydrogen-bonding capacity—that directly affect downstream coupling efficiency, pharmacokinetic profiles of derived lead compounds, and receptor-binding geometry [1]. Even closely related analogs such as the 4-positional isomer (CAS 1284992-47-7) or the des-methyl variant (CAS 1283180-92-6) exhibit measurable differences in predicted acidity and spatial orientation that preclude direct substitution without re-optimization of synthetic routes or biological activity . The quantitative evidence below delineates these differentiation points.

Quantitative Differentiation vs. Closest Analogs


pKa Differential vs. Des-Methyl Analog

The target compound exhibits a predicted pKa of 1.93 ± 0.10, which is 0.40 log units lower (more acidic) than the des-methyl analog 3-(carboxymethyl-amino)-piperidine-1-carboxylic acid tert-butyl ester (CAS 1283180-92-6) with a predicted pKa of 2.33 ± 0.10 . This difference arises from the electron-withdrawing inductive effect of the N-methyl substituent, which stabilizes the conjugate base of the carboxylic acid group.

Physicochemical profiling Ionization state Drug-likeness

Positional Isomer Differentiation: 3-yl vs. 4-yl

The target compound bears the N-methyl glycine substituent at the piperidine 3-position (meta to ring nitrogen), whereas the 4-positional isomer (CAS 1284992-47-7) places this group at the para-like 4-position . Both share the identical molecular formula (C13H24N2O4, MW 272.34) and nearly identical predicted pKa (1.93 vs. 1.94) and predicted LogP (~1.08) . However, the 3-substitution pattern results in chirality at the piperidine C3 carbon when the ring nitrogen is unsubstituted (post-Boc deprotection), generating a stereocenter that is absent in the 4-substituted isomer .

Regioisomerism Spatial geometry Receptor binding

N-Methylation Impact on Lipophilicity and H-Bonding

The target compound incorporates an N-methyl group on the glycine nitrogen, which eliminates one hydrogen-bond donor (HBD) relative to the des-methyl analog (CAS 1283180-92-6) . The des-methyl analog has the molecular formula C12H22N2O4 (MW 258.31) and contains a secondary amine (NH) capable of acting as an HBD . The N-methyl substitution in the target compound reduces the HBD count from 2 to 1 (carboxylic acid OH only), while the hydrogen-bond acceptor (HBA) count remains at 5 for both compounds [1]. The predicted LogP of the target compound is 1.08 ; the des-methyl analog, with its additional H-bonding capacity, is expected to exhibit lower lipophilicity (LogP not directly available for comparison).

Lipophilicity Hydrogen bonding Permeability

Commercial Availability and Purity Grade Comparison

The target compound (CAS 1353963-16-2) is stocked by multiple global suppliers at purity grades spanning 95% to 99% . In contrast, the chiral single-enantiomer versions—(R)-enantiomer (CAS 1354016-89-9) and (S)-enantiomer (CAS 1354016-56-0)—are listed as discontinued or available only via custom synthesis at several major suppliers . The racemic target compound thus offers more reliable, cost-effective procurement for early-stage medicinal chemistry campaigns.

Procurement Quality control Supply chain

Optimal Research and Procurement Scenarios


Chiral Scaffolds for Fragment-Based Drug Discovery

Programs pursuing glycine transporter (GlyT1) inhibitors or GABA-uptake modulators benefit from the racemic 3-substituted scaffold, which provides a chiral handle post-Boc deprotection for downstream enantiomeric resolution [1]. The N-methyl group eliminates one hydrogen-bond donor (HBD = 1 vs. 2 for the des-methyl analog CAS 1283180-92-6), favoring passive permeability of derived lead compounds [2]. Procurement of the racemate (CAS 1353963-16-2) at 95–98% purity from multiple suppliers minimizes cost and lead time relative to single-enantiomer sourcing .

Conformational Restriction in Peptidomimetic Synthesis

The 3-substituted piperidine scaffold introduces a cyclic constraint that stabilizes turn conformations in peptide mimetics [1]. Unlike the 4-substituted positional isomer (CAS 1284992-47-7), the 3-yl geometry orients the glycine carboxylate into a spatial arrangement that mimics the phi/psi angles of a canonical beta-turn, making it the preferred choice for peptidomimetic design targeting protein-protein interactions [2].

CNS-Targeted Parallel Library Synthesis

The predicted LogP of 1.08 and moderate molecular weight (272.34 Da) place this building block within favorable CNS drug-like property space [1]. The Boc protecting group is compatible with standard solid-phase peptide synthesis (SPPS) and is selectively removable under mild acidic conditions (TFA/DCM), enabling efficient parallel derivatization for CNS-focused compound libraries [2]. The slightly lower pKa (1.93) compared to the des-methyl analog (2.33) ensures complete ionization of the carboxylate at coupling pH, improving amide bond formation yields in library protocols .

Racemic Entry Point for Scale-Up and Process Chemistry

When chiral separation is planned at a late-stage intermediate rather than at the building block stage, the racemic target compound (CAS 1353963-16-2) offers a scalable and economically viable entry point [1]. The (R)-enantiomer (CAS 1354016-89-9) and (S)-enantiomer (CAS 1354016-56-0) are listed as discontinued or custom-synthesis-only by major European suppliers [2], making the racemate the only procurement-ready option for process development campaigns exceeding gram scale.

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